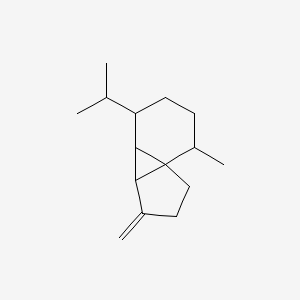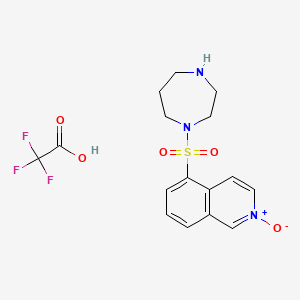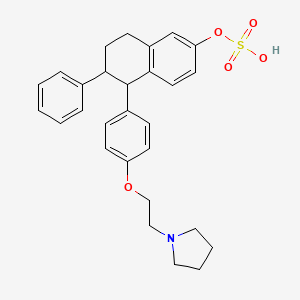
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate is a synthetic derivative of androstane, a steroid framework. This compound is characterized by the presence of tert-butyldimethylsilyloxy groups at the 15 and 17 positions, and an acetate group at the 3 position. Such modifications often enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can occur at the double bond in the androstane framework.
Substitution: The silyl and acetate protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can remove silyl protecting groups.
Major Products
Oxidation: Ketones or aldehydes at the hydroxyl positions.
Reduction: Saturated androstane derivatives.
Substitution: Deprotected hydroxyl groups.
Scientific Research Applications
Chemistry
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology
Enzyme Studies: Used to study the activity of enzymes that interact with steroid frameworks.
Medicine
Drug Development: Potential use in the development of steroid-based therapeutics.
Industry
Material Science: May be used in the development of specialized materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate would depend on its specific application. In biological systems, it might interact with steroid receptors or enzymes, modulating their activity. The silyl and acetate groups could influence its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(3beta,17beta)-17-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol: Lacks the 15alpha silyl group.
Androst-5-en-3beta,17beta-diol: Lacks both silyl and acetate groups.
Uniqueness
The presence of both silyl and acetate protecting groups in (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate makes it more stable and potentially more bioavailable compared to its analogs.
Properties
Molecular Formula |
C33H60O4Si2 |
|---|---|
Molecular Weight |
577.0 g/mol |
IUPAC Name |
[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3 |
InChI Key |
ODSRALKJXTXMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)

![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)

![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)


![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
